molecular formula C11H15NO B14881039 4-(3-Methylpyrrolidin-3-yl)phenol

4-(3-Methylpyrrolidin-3-yl)phenol

Cat. No.: B14881039
M. Wt: 177.24 g/mol
InChI Key: JLCNXSUMLZVZJG-UHFFFAOYSA-N
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Description

4-(3-Methylpyrrolidin-3-yl)phenol is an organic compound that features a phenol group attached to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the phenol and pyrrolidine moieties allows for a diverse range of chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyrrolidin-3-yl)phenol typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The phenol group can then be introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyrrolidin-3-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Methylpyrrolidin-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylpyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyphenyl)pyrrolidine
  • 3-(1-Methyl-2-pyrrolidinyl)pyridine
  • 4-(3-Indolyl)pyrrolidine

Uniqueness

4-(3-Methylpyrrolidin-3-yl)phenol is unique due to the specific combination of the phenol and pyrrolidine moieties. This combination allows for a diverse range of chemical reactions and biological activities that are not observed in similar compounds. The presence of the methyl group on the pyrrolidine ring further enhances its reactivity and biological profile .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-(3-methylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C11H15NO/c1-11(6-7-12-8-11)9-2-4-10(13)5-3-9/h2-5,12-13H,6-8H2,1H3

InChI Key

JLCNXSUMLZVZJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)O

Origin of Product

United States

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